molecular formula C15H19Cl2NO3 B5437089 (3-chloro-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride

(3-chloro-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride

Cat. No. B5437089
M. Wt: 332.2 g/mol
InChI Key: YRWGTHOUYPXHBZ-UHFFFAOYSA-N
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Description

The compound is an amine hydrochloride, which suggests it’s a salt formed from an amine and hydrochloric acid. The presence of chloro, ethoxy, and methoxy groups indicates that it’s a substituted benzylamine. These groups can significantly affect the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, ethoxy, and methoxy groups onto the benzyl component, and the formation of the amine salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure would be determined by the positions of the substituent groups on the benzyl ring. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-donating or withdrawing effects of the substituent groups. For example, the methoxy and ethoxy groups are electron-donating, which could make the benzyl ring more nucleophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and acidity, would be influenced by the presence and position of the substituent groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and following safe laboratory practices .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3.ClH/c1-3-19-15-13(16)7-11(8-14(15)18-2)9-17-10-12-5-4-6-20-12;/h4-8,17H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWGTHOUYPXHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCC2=CC=CO2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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